molecular formula C16H21NO4 B613674 (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 181227-47-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B613674
M. Wt: 291,35 g/mole
InChI Key: VCHHRDDQOOBPTC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as S-2-(Boc-amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is an organic compound commonly used in chemical synthesis and research. It is a derivative of indene, a naturally occurring hydrocarbon, and is known for its stability, reactivity, and solubility in organic solvents. S-2-(Boc-amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is used in a variety of applications, including the synthesis of peptides, the development of therapeutic agents, and the preparation of polymers.

Scientific Research Applications

Quantitative Analysis and Chemical Transformations

The tert-butyloxycarbonyl (Boc) group, closely related to the structure of interest, is crucial for the quantitative analysis and modification of amino acids and peptides. Ehrlich-Rogozinski demonstrated a method for cleaving the Boc group from N-blocked amino acids and peptides, providing a basis for precise quantitative analysis (S. Ehrlich-Rogozinski, 1974).

Synthesis of Peptide Isosteres

The synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals has been explored by Groth and Meldal. Their work facilitates the combinatorial solid-phase synthesis of novel peptide isosteres, leveraging tert-butoxycarbonyl-protected compounds for synthesizing complex molecules (T. Groth, M. Meldal, 2001).

N-tert-Butoxycarbonylation Catalysts

Heydari et al. have developed an environmentally benign catalyst for N-tert-butoxycarbonylation of amines, showcasing an efficient and clean method for protecting amines. This work underscores the importance of tert-butoxycarbonyl groups in synthesizing protected amino acids, which are pivotal in peptide synthesis (A. Heydari et al., 2007).

Pharmacological Characterization at Glutamate Receptors

Research by Pinto et al. involves the synthesis and pharmacological characterization of compounds related to (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid at glutamate receptors. These studies illuminate the role of stereochemistry in the activity and selectivity of compounds at AMPA, KA, and NMDA receptors, contributing to our understanding of glutamatergic neurotransmission (A. Pinto et al., 2008).

Solid-Phase Synthesis Handles

Gaehde and Matsueda synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a handle for the solid-phase synthesis of peptide alpha-carboxamides. This innovation allows for more versatile and efficient peptide synthesis strategies, showcasing the utility of tert-butoxycarbonyl-protected intermediates in advanced synthetic chemistry (S. Gaehde, G. Matsueda, 1981).

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHRDDQOOBPTC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654353
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

CAS RN

181227-47-4
Record name (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-2-Indanylglycine
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